molecular formula C9H12N2O3 B083695 3-methoxy-N,N-dimethyl-4-nitroaniline CAS No. 14703-82-3

3-methoxy-N,N-dimethyl-4-nitroaniline

Cat. No. B083695
CAS RN: 14703-82-3
M. Wt: 196.2 g/mol
InChI Key: SJPYRQAJLGWUSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-N,N-dimethyl-4-nitroaniline often involves multistep reactions, including acetylation, nitration, reduction, and methylation processes. These methods aim to introduce or modify specific functional groups, such as nitro, methoxy, and amino groups, to achieve the desired chemical structure. For instance, the synthesis of 2-nitro-4-methoxyaniline, an intermediate of omeprazole, demonstrates the complexity and efficiency of these synthetic routes, achieving a yield of 71%, which is superior to previous methods (Hou Zhan-peng, 2009).

Molecular Structure Analysis

The molecular structure of compounds like 3-methoxy-N,N-dimethyl-4-nitroaniline is determined using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. This information is crucial for understanding the compound's chemical reactivity and physical properties. For example, the crystal structure of a monoazo dye related to 3-methoxy-N,N-dimethyl-4-nitroaniline was determined, showcasing the significance of the azo linkage and the interactions between molecules within the crystal lattice (Wen Yang et al., 2007).

Scientific Research Applications

  • Phenyl Amide Synthesis

    • Field : Organic Chemistry
    • Application : N,N-Dimethyl-m-anisidine, a compound similar to 3-methoxy-N,N-dimethyl-4-nitroaniline, is a phenyl amide with antineoplastic and antibacterial properties .
    • Method : It can be used to produce C20H19NO4 using reagent tributyl orthoformate and solvent propan-2-ol with a reaction time of 90 min .
    • Results : The specific outcomes of this application are not provided in the source .
  • Schiff Base Crystal Synthesis

    • Field : Materials Science
    • Application : A Schiff base crystal of 2-Methoxy-N-[4-(dimethyl amino) benzylidene] aniline (2MDA), a compound related to 3-methoxy-N,N-dimethyl-4-nitroaniline, was synthesized .
    • Method : The crystal was synthesized via a condensation reaction. After 7 days of slow evaporation process, optically good quality single crystals were obtained .
    • Results : The crystal showed a transparency window (480–1100 nm) and red light (625 nm) emission. The crystal’s surface was evaluated through microhardness and Laser damage threshold analysis. Nonlinear tests showed that the SHG efficacy of the grown Schiff base crystal is slightly higher than the reference KDP crystal and also the χ3 value of 2MDA crystal is comparatively higher .
  • Building Blocks for Heterocyclic Derivatives

    • Field : Organic Chemistry
    • Application : N,N-dimethyl enaminones, a class of compounds that includes 3-methoxy-N,N-dimethyl-4-nitroaniline, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Piezoelectric and Luminescent Properties
    • Field : Materials Science
    • Application : N,N-dimethyl-4-nitroaniline is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal that crystallizes in an acentric structure . It has been used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-dimethyl-4-nitroaniline nanocrystals .
    • Method : The nanocrystals were embedded into the polymer microfibers using the electrospinning technique .
    • Results : The composite fibers displayed an extraordinarily high piezoelectric output response, where for a small stress of 5.0 × 10^3 Nm^−2, an effective piezoelectric voltage coefficient of g_eff = 4.1 VmN^−1 was obtained . This is one of the highest among piezoelectric polymers and organic lead perovskites . The fibers also showed solid-state blue fluorescence, important for emission applications, with a long lifetime decay (147 ns) lifetime decay .
  • Solvent for Polymerization
    • Field : Polymer Chemistry
    • Application : 3-methoxy-N,N-dimethylpropanamide, a compound related to 3-methoxy-N,N-dimethyl-4-nitroaniline, can dissolve a variety of substances with different polar characters. It is especially effective for poorly-soluble polymers such as polyimide and polyamide-imide .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

The safety information for 3-methoxy-N,N-dimethyl-4-nitroaniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methoxy-N,N-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(2)7-4-5-8(11(12)13)9(6-7)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPYRQAJLGWUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413346
Record name 3-methoxy-N,N-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N,N-dimethyl-4-nitroaniline

CAS RN

14703-82-3
Record name 3-methoxy-N,N-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Yang, X Wang, C Wang, F Yin, L Qu, C Shi… - European Journal of …, 2021 - Elsevier
NUAK, the member of AMPK (AMP-activated protein kinase) family of protein kinases, is phosphorylated and activated by the LKB1 (liver kinase B1) tumor suppressor protein kinase. …
Number of citations: 14 www.sciencedirect.com

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